molecular formula C14H8Cl2N2O2 B12583087 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide CAS No. 634185-20-9

5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide

Cat. No.: B12583087
CAS No.: 634185-20-9
M. Wt: 307.1 g/mol
InChI Key: USYRGUZTMATMFP-UHFFFAOYSA-N
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Description

5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide: is a chemical compound characterized by the presence of chloro, cyano, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-cyanophenylamine with 2-hydroxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

  • Oxidation of the hydroxy group can yield a benzophenone derivative.
  • Reduction of the cyano group can produce an aminobenzamide.
  • Substitution of the chloro groups can result in various substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 5-chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness as an inhibitor of bacterial growth.

  • Mechanism of Action : The antibacterial activity is believed to involve the inhibition of two-component regulatory systems (TCS) in bacteria, which are crucial for their survival and virulence .
  • Case Studies : In one study, a series of N-substituted salicylamides were synthesized and evaluated for their antimicrobial properties, with some derivatives showing potent activity against Gram-positive and Gram-negative bacteria .

Antiviral Properties

The compound has shown promise as an antiviral agent, particularly against respiratory viruses.

  • Respiratory Syncytial Virus (RSV) : this compound has demonstrated significant inhibition of RSV replication in vitro, suggesting potential therapeutic applications in treating viral infections.
  • Human Adenovirus : Studies have reported that this compound is effective against human adenovirus, indicating its relevance in combating respiratory infections caused by viral pathogens .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound.

  • In Vitro Cytotoxicity : The compound was tested for cytotoxic effects on various cell lines, revealing a favorable selectivity index (SI). Compounds with hydroxyl substituents exhibited reduced cytotoxicity, which is critical for drug development .
  • Comparison with Analogues : When compared to structurally similar compounds, this compound showed a better safety profile while maintaining antiviral efficacy. This highlights its potential as a lead compound for further development in medicinal chemistry .

Structural Insights and Synthesis

Understanding the structural characteristics of this compound is essential for its application in drug design.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxy and cyano groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The chloro groups can participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-Chloro-2-hydroxybenzamide: Lacks the cyano group, resulting in different reactivity and applications.

    N-(5-Chloro-2-cyanophenyl)-2-hydroxybenzamide: Similar structure but may have different substitution patterns affecting its properties.

    5-Chloro-N-(2-cyanophenyl)-2-hydroxybenzamide: Positional isomer with different spatial arrangement of functional groups.

Uniqueness: 5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide is unique due to the presence of both chloro and cyano groups on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications and reactivity, distinguishing it from other similar compounds.

Biological Activity

5-Chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzamide structure with specific substitutions that enhance its biological potential:

  • Molecular Formula : C14H9Cl2N2O2
  • Molecular Weight : 307.1 g/mol
  • CAS Number : 634186-21-3

The presence of the chloro and cyano groups contributes to its hydrophobicity, which may affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors . Preliminary studies indicate that it may inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer effects. Additionally, compounds with similar structures have shown promise as inhibitors of monoamine oxidase (MAO), indicating possible applications in treating neurological disorders.

Biological Activities

  • Anticancer Activity :
    • The compound has been investigated for its ability to inhibit cancer cell growth. Studies suggest that it may interact with pathways involved in tumor proliferation, potentially leading to apoptosis in cancer cells .
    • A comparative analysis revealed that compounds with similar structural features exhibited varying degrees of cytotoxicity against different cancer cell lines, highlighting the importance of specific substitutions in enhancing biological activity.
  • Antimicrobial Activity :
    • Research has demonstrated that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species .
    • The compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) was particularly noted, suggesting its potential as a lead compound for developing new antibiotics.
  • Neuroprotective Effects :
    • Similar compounds have shown potential as MAO inhibitors, which could provide neuroprotective effects by increasing levels of neurotransmitters such as serotonin and dopamine . This mechanism may be beneficial for conditions like depression and neurodegenerative diseases.

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
Benzamide, 5-chloro-2-hydroxyLacks cyanophenyl groupDifferent solubility; lower activity
Benzamide, 5-chloro-N-phenyl-2-hydroxyLacks cyano substituentPotentially less hydrophobic
Benzamide, 5-chloro-N-(4-methylphenyl)-2-hydroxyContains a methyl groupAlters hydrophobicity and interaction potential

The structural uniqueness of this compound enhances its interaction with lipid membranes and proteins, contributing to its distinct biological activities compared to other benzamides.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Anticancer Effects :
    • A study evaluated the anticancer properties of various benzamide derivatives, including our compound, showing significant inhibition of cell proliferation in HepG2 liver cancer cells at IC50 values ranging from 1.83 to 4.24 µM .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound exhibited high activity against Mycobacterium tuberculosis and other bacterial strains, reinforcing its potential as a therapeutic agent against infectious diseases .

Properties

CAS No.

634185-20-9

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

IUPAC Name

5-chloro-N-(5-chloro-2-cyanophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C14H8Cl2N2O2/c15-9-3-4-13(19)11(5-9)14(20)18-12-6-10(16)2-1-8(12)7-17/h1-6,19H,(H,18,20)

InChI Key

USYRGUZTMATMFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=C(C=CC(=C2)Cl)O)C#N

Origin of Product

United States

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